
Morpholinepropylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
It belongs to the class of morpholines, which are characterized by a six-membered ring containing both nitrogen and oxygen atoms . This compound is notable for its wide range of applications in various fields, including chemistry, biology, medicine, and industry.
準備方法
Synthetic Routes and Reaction Conditions
Morpholinepropylamine can be synthesized through several methods. One common approach involves the reaction of morpholine with 3-chloropropylamine under basic conditions. The reaction typically proceeds as follows:
Morpholine+3-Chloropropylamine→this compound+HCl
This reaction is usually carried out in the presence of a base such as sodium hydroxide to neutralize the hydrochloric acid formed .
Industrial Production Methods
In industrial settings, this compound is often produced through a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process may involve continuous flow reactors and advanced purification techniques to achieve the desired quality .
化学反応の分析
Types of Reactions
Morpholinepropylamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding amides or nitriles.
Reduction: Reduction reactions can convert it into secondary or tertiary amines.
Substitution: It can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield amides, while reduction can produce secondary amines .
科学的研究の応用
Morpholinepropylamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: It serves as a reagent in biochemical assays and studies involving enzyme inhibition.
Medicine: It is investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: It is utilized in the production of polymers, surfactants, and other industrial chemicals
作用機序
The mechanism of action of morpholinepropylamine involves its interaction with specific molecular targets. In biological systems, it can act as a ligand for certain enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
Morpholine: The parent compound, which lacks the propylamine group.
3-Morpholinopropylamine: A closely related compound with similar properties.
N-(3-Aminopropyl)morpholine: Another variant with slight structural differences
Uniqueness
Morpholinepropylamine is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its ability to participate in a wide range of reactions and its versatility in various applications make it a valuable compound in scientific research and industrial processes .
特性
CAS番号 |
71412-09-4 |
|---|---|
分子式 |
C7H16N2O |
分子量 |
144.21 g/mol |
IUPAC名 |
3-morpholin-2-ylpropan-1-amine |
InChI |
InChI=1S/C7H16N2O/c8-3-1-2-7-6-9-4-5-10-7/h7,9H,1-6,8H2 |
InChIキー |
OETNGFVFDOSLHW-UHFFFAOYSA-N |
正規SMILES |
C1COC(CN1)CCCN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


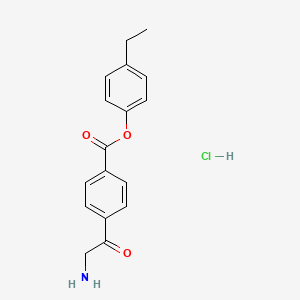
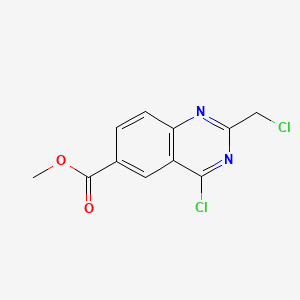
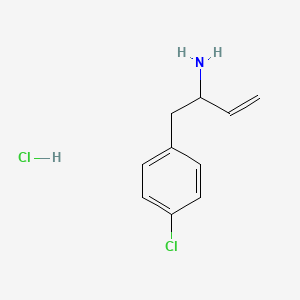
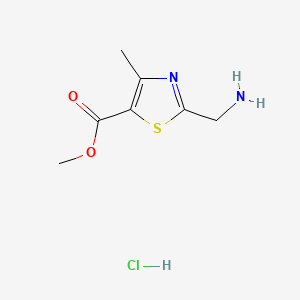


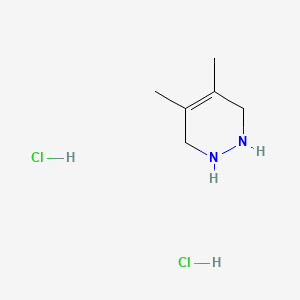
![(1R)-1-{4-[(dimethylamino)methyl]phenyl}ethan-1-amine dihydrochloride](/img/structure/B13496165.png)
![5-[(3-Amino-2-hydroxy-propyl)amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B13496168.png)
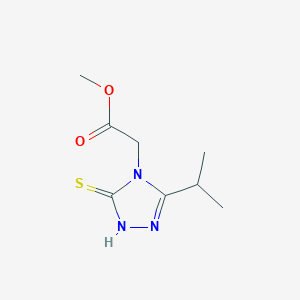
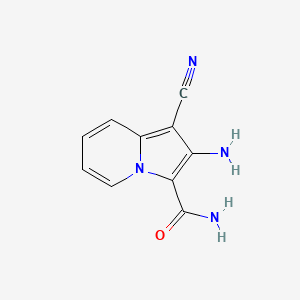
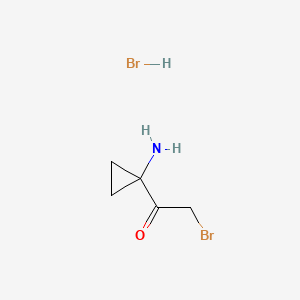
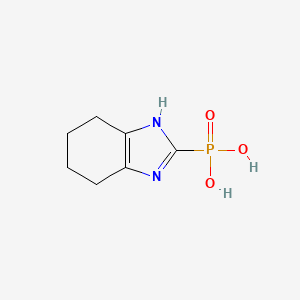
![10,11-Dihydrodibenzo[b,f][1,4]thiazepine](/img/structure/B13496200.png)
